molecular formula C9H7F3O B1333966 2-Methyl-3-(trifluoromethyl)benzaldehyde CAS No. 878001-20-8

2-Methyl-3-(trifluoromethyl)benzaldehyde

Cat. No. B1333966
CAS RN: 878001-20-8
M. Wt: 188.15 g/mol
InChI Key: CUQHTBQRXZCFTC-UHFFFAOYSA-N
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Description

“2-Methyl-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H7F3O . It is a derivative of benzaldehyde, where a methyl group is attached to the second carbon atom and a trifluoromethyl group is attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a methyl group (CH3) attached to the second carbon atom and a trifluoromethyl group (CF3) attached to the third carbon atom . The benzene ring also has a formyl group (CHO) attached, which is characteristic of benzaldehydes .


Physical And Chemical Properties Analysis

“2-Methyl-3-(trifluoromethyl)benzaldehyde” is a clear slightly yellow liquid . It has a molecular weight of 188.15 . The compound has a density of 1.32 g/mL at 25 °C and a refractive index of 1.466 .

Scientific Research Applications

Synthesis of FDA-Approved Drugs

The trifluoromethyl group, which is present in 2-Methyl-3-(trifluoromethyl)benzaldehyde, is a common feature in many FDA-approved drugs . The trifluoromethyl group is known to exhibit numerous pharmacological activities, making it a valuable component in drug design .

Trifluoromethylation of Halogenated Hydrocarbons

A novel trifluoromethylating reagent, [(bpy)Cu(O2CCF2SO2F)2], has been developed that demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons . This reagent is notable for its practical synthesis from cost-effective starting materials and scalability .

Synthesis of Curcumin Analogs

2-Methyl-3-(trifluoromethyl)benzaldehyde has been used in the synthesis of curcumin analogs . Curcumin, a compound found in turmeric, has been studied for its potential health benefits, and the synthesis of its analogs can help in the development of new therapeutic agents .

Preparation of Dihydropyridine Derivatives

This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These derivatives have potential applications in medicinal chemistry .

Synthesis of Vinylphenyl Methoxyacrylates

2-Methyl-3-(trifluoromethyl)benzaldehyde can be used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction . These compounds have potential applications in polymer chemistry .

Development of New Trifluoromethylating Agents

The trifluoromethyl group in 2-Methyl-3-(trifluoromethyl)benzaldehyde can be used to develop new trifluoromethylating agents . These agents can be used to introduce the trifluoromethyl group into various molecules, altering their physicochemical properties and making them crucial for the development of pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

“2-Methyl-3-(trifluoromethyl)benzaldehyde” is considered hazardous. It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to wear personal protective equipment when handling this chemical .

Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as the wittig-horner reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Pharmacokinetics

It is known that the compound has a molecular weight of 18815 , which suggests that it may have good bioavailability due to its relatively small size

Action Environment

It is known that the compound should be stored under argon filling , suggesting that it may be sensitive to oxidation

properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHTBQRXZCFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395473
Record name 2-methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)benzaldehyde

CAS RN

878001-20-8
Record name 2-methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sol. of 2-methyl-3-trifluoromethylbenzyl alcohol (0.500 g, 2.63 mmol) in CH2Cl2 (25 mL) was added activated MnO2 (2.29 g, 26.3 mmol). After stirring for 72 h, the mixture was filtered over Celite, and the solvents were removed under reduced pressure. The aldehyde is used in the next step without further purification. 1H NMR (CDCl3) δ 10.40 (s, 1H), 8.00 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 2.8 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.29 g
Type
catalyst
Reaction Step One

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